2,3-Dimethyl-1,4-naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDNUSAWCHVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176380 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-57-1 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dimethylnaphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Dimethyl 1,4 Naphthoquinone
Established and Novel Synthetic Routes to the Core Structure
The synthesis of the 2,3-Dimethyl-1,4-naphthoquinone core can be achieved through several strategic approaches, ranging from classical cycloadditions to modern green chemistry methods.
Cycloaddition Reactions (e.g., Diels-Alder cycloaddition involving 1,4-naphthoquinone (B94277) and 2,3-dimethylbutadiene)
The Diels-Alder reaction is a powerful and widely employed method for the construction of the naphthoquinone skeleton. A common approach involves the [4+2] cycloaddition of a dienophile, such as p-benzoquinone, with a suitable diene. In the context of this compound synthesis, the reaction between p-benzoquinone and 2,3-dimethyl-1,3-butadiene (B165502) serves as a key step. arkat-usa.org This cycloaddition is followed by an oxidation step to yield the final naphthoquinone product. arkat-usa.org
A specific example is the reaction of 2,3-dicyano-1,4-naphthoquinone (B85539) with 2,3-dimethylbutadiene, which has also been explored in Diels-Alder reactions. researchgate.net While the Diels-Alder reaction of 1,4-naphthoquinone with dienes like 2,4-hexadiene (B1165886) has been studied, it can sometimes lead to a mixture of products, including the desired dimethyl-9,10-anthraquinone, its dihydro derivative, and tarry byproducts. researchgate.net The reaction of 2-methyl-1,4-naphthoquinone with cyclopentadiene (B3395910) to form an intermediate for further elaboration is known to be a slow process. google.com
| Dienophile | Diene | Key Feature/Product | Reference |
|---|---|---|---|
| p-Benzoquinone | 2,3-Dimethyl-1,3-butadiene | Forms the core of 2,3-dimethylnaphthazarin after subsequent steps. | arkat-usa.org |
| 2,3-Dicyano-1,4-naphthoquinone | 2,3-Dimethylbutadiene | Demonstrates the use of a substituted naphthoquinone as a dienophile. | researchgate.net |
| 1,4-Naphthoquinone | 2,4-Hexadiene | Can lead to a mixture of products including anthraquinones. | researchgate.net |
| 2-Methyl-1,4-naphthoquinone | Cyclopentadiene | Reported as a slow addition reaction. | google.com |
Oxidative Cyclization and Aromatization Strategies
Oxidative cyclization represents a crucial strategy in the synthesis of complex natural products and is relevant to the formation of the naphthoquinone core. nih.gov These reactions can forge new intramolecular bonds through redox chemistry, often leading to significant structural changes. nih.gov For instance, the biosynthesis of many natural products involves oxidative cyclizations catalyzed by enzymes like P450s, which can generate radicals and facilitate ring formation. nih.gov
In synthetic chemistry, oxidative aromatization provides a direct route to substituted aromatic compounds. gaylordchemical.com A notable example is the use of a DMSO/I2 system to convert cyclohexenones into meta-substituted phenols, avoiding the need for metal catalysts and preventing overoxidation. gaylordchemical.com While not a direct synthesis of this compound, these strategies highlight the principles that can be applied to construct the aromatic portion of the molecule. The final aromatization step in a multi-step synthesis is often what yields the stable naphthoquinone ring system. For example, a retro-Diels-Alder reaction coupled with dehydrogenation can be used to prepare naphthoquinone derivatives. google.com Similarly, the oxidation of hydroquinone (B1673460) precursors is a common final step. rsc.org
Electrophilic and Nucleophilic Substitution Pathways for Naphthoquinones
The functionalization of a pre-existing naphthoquinone ring can be achieved through electrophilic and nucleophilic substitution reactions. While electrophilic substitution on the quinone ring itself is less common due to its electron-deficient nature, reactions on the benzenoid ring are possible.
Nucleophilic substitution, on the other hand, is a very common and versatile method for introducing a wide range of functional groups onto the naphthoquinone core. nih.gov The C-2 and C-3 positions of the 1,4-naphthoquinone are particularly susceptible to nucleophilic attack. nih.gov For example, 2,3-dichloro-1,4-naphthoquinone is a common starting material for the synthesis of various derivatives by reacting it with nucleophiles such as amines, thiols, and other agents. nih.govmdpi.com This approach allows for the introduction of nitrogen, sulfur, and other heteroatoms at these positions. nih.govmdpi.com The reaction of 1,4-naphthoquinone with anilines, catalyzed by copper(II) acetate, leads to the formation of N-aryl-2-amino-1,4-naphthoquinones. acs.org
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. For naphthoquinones, this includes the use of greener catalysts and solvents. One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce waste and improve efficiency. rsc.org
An example is the laccase-catalyzed one-pot synthesis of 1,4-naphthoquinones in an aqueous medium. rsc.org In this process, laccase oxidizes a hydroquinone to a p-quinone in situ, which then undergoes a Diels-Alder reaction with a diene, followed by further oxidation to the naphthoquinone. rsc.org Another approach involves the use of indium(III) triflate (In(OTf)3) as a catalyst under solvent-free conditions for the synthesis of novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds. nih.gov Furthermore, metal-free, chemo- and regioselective hydrodehydroxylation (HDH) and hydrodechlorination (HDC) strategies using aqueous HI in acetic acid under microwave irradiation have been developed for the sustainable construction of 1,2- and 1,4-naphthoquinones from readily available lawsones. rsc.org
Derivatization and Functionalization Strategies of this compound and its Analogs
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities.
Synthesis of Substituted Derivatives via Nucleophilic Attack at C-2 and C-3
The electron-deficient C-2 and C-3 positions of the 1,4-naphthoquinone ring are prime targets for nucleophilic attack. This reactivity is a cornerstone for the synthesis of a vast array of substituted derivatives.
A common precursor for such derivatization is 2,3-dichloro-1,4-naphthoquinone. The chlorine atoms act as good leaving groups, facilitating nucleophilic substitution reactions with various nucleophiles. nih.govmdpi.com This strategy has been extensively used to introduce nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at the C-2 and C-3 positions. nih.gov For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with amines leads to the formation of amino-naphthoquinone derivatives. nih.govnih.gov
In the case of this compound itself, while the methyl groups are not leaving groups, nucleophilic addition to the double bond can occur. A study reported novel nucleophilic additions to this compound where a thiolate adds to a side-chain (in the quinone-methide tautomeric form) and methoxide (B1231860) adds to the quinone ring, followed by oxidation. rsc.org This highlights that even with the C-2 and C-3 positions substituted with methyl groups, the reactivity of the quinone system can be exploited for further functionalization.
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Amines, Thiols, etc. | C-2 and C-3 substituted naphthoquinones | nih.govmdpi.com |
| 1,4-Naphthoquinone | Anilines (Cu(II) catalyzed) | N-aryl-2-amino-1,4-naphthoquinones | acs.org |
| This compound | Thiolate/Methoxide | Complex adduct via addition to side-chain and quinone ring | rsc.org |
Heterocyclic Annulation Reactions (e.g., thiopyrano[2,3-d]thiazoles)
The 1,4-naphthoquinone moiety serves as a potent dienophile in cycloaddition reactions, enabling the construction of complex heterocyclic systems. A notable example is the synthesis of thiopyrano[2,3-d]thiazole derivatives through a hetero-Diels-Alder reaction. mdpi.comnih.gov This transformation typically involves the reaction of a 1,4-naphthoquinone with a 5-arylidene-4-thioxo-2-thiazolidinone, which acts as the heterodienic component. nih.gov
The reaction is generally conducted by refluxing the reactants in glacial acetic acid with a catalytic amount of hydroquinone to prevent polymerization. mdpi.comnih.gov The process leads to the formation of 11-substituted 3,11-dihydro-2H-benzo researchgate.netwikipedia.orgthiochromeno[2,3-d] Current time information in Bangalore, IN.acs.org-thiazole-2,5,10-triones with yields often ranging from 70% to 90%. mdpi.comnih.gov A three-component variant of this reaction, using isorhodanine, an aliphatic aldehyde, and 1,4-naphthoquinone in the presence of a catalyst like ethylenediaminediacetic acid (EDDA), has also been developed to synthesize these structures. mdpi.com The structures of these novel tetracyclic compounds are rigorously confirmed using spectral methods (¹H NMR, ¹³C NMR, LC-MS) and, in some cases, single-crystal X-ray diffraction analysis. mdpi.comnih.gov
Table 1: Synthesis of Thiopyrano[2,3-d]thiazole Derivatives via Hetero-Diels-Alder Reaction
| Dienophile | Heterodiene | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | 5-Styryl-4-thioxo-2-thiazolidinone | 11-Styryl-3,11-dihydro-2H-benzo researchgate.netwikipedia.orgthiochromeno [2,3-d]thiazole-2,5,10-trione | 70% | mdpi.com |
| 1,4-Naphthoquinone | Isorhodanine + 3-Phenylpropionaldehyde | 11-Phenethyl-3,11-dihydro-2H-benzo researchgate.netwikipedia.orgthiochromeno[2,3-d]thiazole-2,5,10-trione | 70% | mdpi.com |
This table is illustrative, based on reactions with the parent 1,4-naphthoquinone, which serves as a model for the reactivity of its 2,3-dimethyl derivative.
Modifications involving Methyl Groups
The methyl groups of this compound are not merely passive substituents; they can be actively involved in chemical transformations. One approach involves their conversion into functionalities bearing leaving groups, transforming the parent quinone into a bioreductive alkylating agent. For instance, derivatives where the methyl groups are functionalized to carry methyl sulfonate or carbamate (B1207046) moieties have been synthesized. nih.gov These molecules are designed to become activated under reductive conditions, typical of hypoxic tumor environments, leading to the potential for therapeutic action. nih.gov
A more mechanistically complex reaction involves the nucleophilic addition to one of the methyl groups. This occurs via the quinone-methide tautomer of this compound. In a specific example, the reaction with sodium benzothiazole-2-thiolate in a benzene-methanol solvent mixture leads to the addition of the thiolate to a side-chain methyl group. rsc.org This is followed by the nucleophilic addition of a methoxide ion to the quinone ring and subsequent oxidation to yield a complex adduct, the structure of which was confirmed by X-ray crystallography. rsc.org
Hybrid Molecule Development (e.g., Naphthoquinone-Triazole Hybrids, Dimeric Naphthoquinones)
The fusion of the this compound scaffold with other pharmacologically relevant moieties is a prominent strategy in medicinal chemistry.
Naphthoquinone-Triazole Hybrids: A significant class of hybrid molecules are those linking the naphthoquinone core to a 1,2,3-triazole ring. nih.govieu.edu.tr These are commonly synthesized using the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.govmersin.edu.tr The typical procedure involves reacting a naphthoquinone precursor bearing an azide (B81097) or alkyne functionality with a corresponding triazole-forming partner. For example, a series of N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-(4-R-1H-1,2,3-triazol-1-yl)acetamides were synthesized by reacting an appropriate precursor with various alkynes in the presence of sodium ascorbate (B8700270) and copper(II) sulfate, achieving high yields (81–94%). ieu.edu.trmersin.edu.tr This modular approach allows for the creation of diverse libraries of hybrid compounds for biological screening. nih.gov
Dimeric Naphthoquinones: The dimerization of this compound has also been reported. A specific structure, analogous to that of "diduroquinone" (the dimer of duroquinone), has been proposed for the resulting molecule, highlighting the compound's capacity to undergo self-condensation or coupling reactions. rsc.org
Mechanistic Investigations of Chemical Reactions Involving this compound
Redox Chemistry and Electron Transfer Mechanisms
The quinone moiety is inherently redox-active, a property central to the chemical and biological behavior of this compound. This compound is a member of the vitamin K family, which are known to act as cofactors in vital biological processes by facilitating electron transfer. wikipedia.org The core 2-methyl-1,4-naphthoquinone structure can accept electrons, for instance, in the fumarate (B1241708) reductase enzyme complex, which is crucial for anaerobic respiration in certain bacteria. wikipedia.orgdrugbank.com
Mechanistic studies, particularly those involving photochemistry, have provided deep insights into its electron transfer capabilities. Upon excitation with near-UV light, 2-methyl-1,4-naphthoquinone in its triplet excited state can act as a one-electron oxidant. nih.gov It can abstract an electron from DNA bases, generating the radical cations of the bases and the semiquinone radical anion of the naphthoquinone. nih.gov This ability to induce one-electron oxidation makes it a valuable tool for studying DNA damage mechanisms that mimic those caused by ionizing radiation. nih.gov The redox potential of the quinone is a critical parameter governing these processes, and while specific values for the 2,3-dimethyl derivative are not always available, studies on related naphthoquinones provide essential comparative data. acs.org
Nucleophilic Addition Reactions (e.g., Michael-type additions with thiols)
The electrophilic nature of the α,β-unsaturated ketone system within the naphthoquinone ring makes it susceptible to nucleophilic addition, most notably the Michael-type addition. mdpi.commdpi.com Thiols, such as glutathione (B108866) or N-acetyl-L-cysteine, are particularly reactive Michael donors. nih.gov
The reaction proceeds via the addition of a thiolate anion to one of the electrophilic carbons (C2 or C3) of the quinone ring. nih.govrsc.org This initially forms a hydroquinone adduct. This intermediate is typically unstable and is readily oxidized back to the quinone state, often by the starting naphthoquinone or atmospheric oxygen, to yield the final, stable thio-substituted naphthoquinone product. nih.gov These reactions are often performed under mild conditions and can be catalyzed by a base or initiated by a nucleophile. mdpi.comnih.gov The high reactivity of naphthoquinones towards biological thiols like the cysteine residues in proteins is a key aspect of their mechanism of action in biological systems. mdpi.com
In a unique case involving this compound, nucleophilic addition of a thiolate has been observed at the methyl side-chain, proceeding through a quinone-methide intermediate, which demonstrates the diverse reactivity of this scaffold beyond simple ring addition. rsc.org
Photochemical Reactivity Studies
The photochemical behavior of this compound is governed by the absorption of light, leading to the formation of electronically excited states with distinct reactivity. Studies on 1,4-naphthoquinone derivatives show that irradiation with light corresponding to their n→π* absorption bands (typically in the near-UV or visible region) promotes the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. oup.com
This triplet-state quinone is a potent chemical actor. As detailed in the redox chemistry section, it can engage in electron transfer reactions, oxidizing suitable donor molecules. nih.gov For example, the photolysis of 2-methyl-1,4-naphthoquinone linked to DNA with near-UV light results in the generation of DNA base radical cations through an electron transfer mechanism. nih.gov Another photochemical pathway involves hydrogen abstraction. In the presence of a hydrogen donor like xanthene, the excited triplet-state quinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical and a radical derived from the donor. oup.com These radical intermediates can then combine to form adducts or undergo further reactions. The quantum yield for the disappearance of this compound in such reactions is lower than that of less substituted naphthoquinones, indicating that the methyl groups influence the efficiency of the photochemical process. oup.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Naphthoquinone |
| Thiopyrano[2,3-d]thiazole |
| 5-Alkyl/arylallylidene-4-thioxo-2-thiazolidinone |
| Isorhodanine |
| Ethylenediaminediacetic acid (EDDA) |
| Hydroquinone |
| 11-Substituted 3,11-dihydro-2H-benzo researchgate.netwikipedia.orgthiochromeno[2,3-d] Current time information in Bangalore, IN.acs.org-thiazole-2,5,10-trione |
| Methyl sulfonate |
| Methyl carbamate |
| Sodium benzothiazole-2-thiolate |
| Naphthoquinone-Triazole Hybrid |
| N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-(4-R-1H-1,2,3-triazol-1-yl)acetamide |
| Sodium ascorbate |
| Copper(II) sulfate |
| Diduroquinone |
| Glutathione |
| N-acetyl-L-cysteine |
| Xanthene |
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 2,3-Dimethyl-1,4-naphthoquinone and its derivatives. 1H and 13C NMR spectra provide definitive confirmation of the molecular skeleton. In 1H NMR, the aromatic protons of the naphthoquinone ring typically appear as multiplets in the downfield region, while the methyl protons give a characteristic singlet peak. The chemical shift of these methyl protons provides insight into the electronic environment of the quinone ring.
In mechanistic studies, NMR is employed to track the progress of reactions involving this compound. For instance, in nucleophilic addition reactions, the appearance of new signals and shifts in existing proton and carbon signals can confirm the formation of adducts and identify the site of attack. This technique is crucial for verifying the structures of products formed during synthetic procedures or metabolic transformations. Public databases like PubChem list available 1H and 13C NMR spectral data for this compound, which serve as a reference for its identification and characterization. nih.gov
Table 1: Representative NMR Data for Naphthoquinone Scaffolds
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Significance |
|---|---|---|---|
| 1H | Aromatic Protons (Naphthyl) | 7.5 - 8.2 | Confirms the presence of the fused aromatic ring system. |
| 1H | Methyl Protons (-CH3) | ~2.1 | Indicates the two methyl groups attached to the quinone ring. |
| 13C | Carbonyl Carbons (C=O) | ~184 - 185 | Characteristic of the quinone carbonyl groups. |
| 13C | Quaternary Carbons (C-CH3) | ~145 | Represents the carbons of the quinone ring bonded to the methyl groups. |
| 13C | Aromatic Carbons (CH) | ~126 - 134 | Corresponds to the protonated carbons of the benzene (B151609) ring. |
| 13C | Methyl Carbons (-CH3) | ~12 - 13 | Confirms the methyl substituents. |
Note: Specific chemical shifts can vary based on the solvent and specific derivative.
Role of Mass Spectrometry (MS) in Reaction Pathway and Metabolite Analysis
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful technique for identifying this compound and elucidating its reaction pathways. MS analysis provides the molecular weight of the compound, with the molecular ion peak (M+) for C12H10O2 appearing at an m/z (mass-to-charge ratio) corresponding to its molecular mass. nih.gov
The fragmentation pattern observed in the mass spectrum is crucial for structural confirmation. Common fragmentation pathways for naphthoquinones involve the loss of carbonyl groups (CO) and methyl radicals (CH3). By analyzing these fragments, researchers can confirm the core structure and the nature of its substituents. In the context of mechanistic studies, MS is used to identify intermediates, byproducts, and final products in a chemical reaction. asm.org For example, in studies of its metabolism, MS can detect hydroxylated or conjugated derivatives, providing critical information on how the compound is processed in biological systems. asm.org
X-ray Crystallography for Detailed Structural Insights and Interaction Analysis
X-ray crystallography offers unparalleled, high-resolution data on the three-dimensional structure of molecules in their solid state. For derivatives of this compound, this technique provides precise bond lengths, bond angles, and torsional angles, confirming the planarity of the naphthoquinone ring system. acs.org The crystal structure of a related naphthoquinone derivative, 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione, was determined to have a crystal structure with R(all data) - R1 = 0.0569 and wR2 = 0.0824. nih.gov
Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonds if suitable functional groups are present. nih.gov These non-covalent interactions are fundamental to understanding the compound's physical properties and how it interacts with other molecules, including biological macromolecules like proteins and enzymes. nih.govresearchgate.net
Table 2: Example Crystallographic Data for a Naphthoquinone Derivative
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound | 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| Key Interactions | C-H···O interactions, π-π stacking, halogen bonding | nih.gov |
| Significance | Provides definitive proof of structure and reveals supramolecular assembly through non-covalent forces. |
Electrochemical Techniques in Redox Mechanism Investigations (e.g., Cyclic Voltammetry)
The redox activity of this compound is central to its chemistry and is effectively studied using electrochemical techniques like cyclic voltammetry (CV). researchgate.net Naphthoquinones typically undergo a reversible two-step reduction process. researchgate.net In the first step, the neutral quinone (Q) accepts one electron to form a stable semiquinone anion radical (Q•−). In the second step, this radical accepts another electron to form the hydroquinone (B1673460) dianion (Q2−).
Q + e− ⇌ Q•− Q•− + e− ⇌ Q2−
Cyclic voltammetry experiments measure the potentials at which these redox events occur. The voltammograms for naphthoquinone derivatives generally show two distinct redox couples. researchgate.netmdpi.com The potentials of these couples are influenced by the nature of the substituents on the quinone ring; electron-donating groups like methyl groups tend to make the reduction potentials more negative compared to the unsubstituted 1,4-naphthoquinone (B94277). These studies are crucial for understanding how the compound might behave in electron transfer processes within biological systems, such as the mitochondrial respiratory chain. researchgate.net
Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of this compound. rsc.org DFT calculations can accurately predict molecular geometries, vibrational frequencies (for interpreting IR spectra), and electronic properties. nih.gov
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For quinones, the LUMO is typically localized on the electron-deficient quinone ring, indicating its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps generated via DFT can visualize the electron-rich and electron-deficient regions of the molecule, identifying the carbonyl oxygens as sites for electrophilic interaction and the aromatic ring as a potential site for π-stacking. nih.gov These computational insights complement experimental findings and help rationalize the observed reactivity. researchgate.net
Table 3: Theoretical Electronic Properties of a Naphthoquinone Derivative via DFT
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron; key for quinone redox activity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| MEP Analysis | Molecular Electrostatic Potential map. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |
Specific energy values are dependent on the computational method and basis set used.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound when interacting with biological macromolecules, such as enzymes or DNA. nih.gov While DFT provides a static picture, MD simulations model the movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. nih.gov
In a typical MD study, the naphthoquinone is docked into the active site of a target protein, and its behavior is simulated over nanoseconds. Researchers can analyze the trajectory to understand the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. These simulations are instrumental in hypothesizing mechanisms of biological action at the molecular level, for instance, by showing how the compound might inhibit an enzyme by forming stable hydrogen bonds or hydrophobic interactions within its active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of compounds and their biological activities. brieflands.comderpharmachemica.com Within the study of naphthoquinones, QSAR models are pivotal for predicting the therapeutic efficacy of novel derivatives and for deciphering the structural attributes that dictate their biological function. brieflands.comnih.gov
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to build predictive models. A QSAR investigation of naphthoquinone derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1) employed techniques such as multivariate linear regression (MLR) and artificial neural networks (ANN) to construct such models. brieflands.comresearchgate.net This process commences with the selection of a dataset of compounds with known activities, for which various molecular descriptors are then calculated. These descriptors are numerical representations of different structural aspects, including electronic, steric, and hydrophobic properties.
For a hypothetical QSAR model focusing on this compound and its analogs, a range of descriptors would be computed to quantitatively represent their structural features. The objective is to identify a statistically significant relationship between these descriptors and the observed biological response. derpharmachemica.com
Table 1: Representative Molecular Descriptors in Naphthoquinone QSAR Studies
| Descriptor Class | Specific Descriptor Example | Encoded Molecular Information |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Capacity to donate electrons |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Capacity to accept electrons | |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms, influencing transport properties | |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, affecting membrane permeability |
This table is illustrative and is based on descriptors frequently utilized in QSAR analyses of organic compounds, including naphthoquinone derivatives. derpharmachemica.com
The development of a reliable QSAR model follows a structured workflow:
Data Set Curation: A series of structurally related compounds with experimentally determined biological activities is assembled. brieflands.com
Descriptor Computation: A diverse set of molecular descriptors is calculated for each molecule in the series.
Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are applied to formulate a mathematical equation linking the descriptors to the activity. brieflands.comresearchgate.net An MLR model, for example, would be represented as: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where 'c' are the coefficients and 'D' are the descriptor values.
Model Validation: The predictive capability of the model is rigorously assessed through internal and external validation methods to ensure its robustness and reliability. brieflands.com
Research on various naphthoquinone derivatives has indicated that their biological activities, including cytotoxicity, often correlate with descriptors associated with their electronic properties and their capacity for redox cycling. nih.gov In the case of this compound, the methyl groups at the C2 and C3 positions would modulate its electronic and steric characteristics, which would be quantitatively captured by the descriptors within a QSAR framework.
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational simulation that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. scielo.br This technique is integral to drug discovery, providing atomic-level insights into the interactions between a ligand, such as this compound, and its biological target. scielo.brnih.gov
Docking studies have been performed on a variety of 1,4-naphthoquinone derivatives to elucidate their mechanisms of action in different pathological contexts, including cancer. scielo.brmdpi.com These studies have suggested several potential protein targets for the naphthoquinone scaffold, such as topoisomerase II and phosphatidylinositol 3-kinase (PI3K). scielo.br
The molecular docking process encompasses the following key stages:
Preparation of Ligand and Receptor: The three-dimensional structures of the ligand (this compound) and the target protein are prepared, which may involve processes like energy minimization and the addition of hydrogen atoms.
Docking Simulation: A docking algorithm systematically explores various conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The generated binding poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.
For this compound, the aromatic naphthoquinone core is anticipated to form π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. The carbonyl groups can act as hydrogen bond acceptors, while the methyl groups are capable of participating in hydrophobic interactions.
A hypothetical docking study of this compound with potential protein targets could yield results summarized as follows:
Table 2: Illustrative Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Hypothetical Key Interacting Residues | Predominant Interaction Type |
| Topoisomerase II | -8.5 | Tyrosine, Serine | π-π stacking, Hydrogen bond |
| PI3K | -7.9 | Valine, Lysine | Hydrophobic, Hydrogen bond |
This table is for illustrative purposes and is based on docking analyses of other naphthoquinone derivatives. The specific binding affinities and interacting residues are hypothetical for this compound.
The insights derived from molecular docking can effectively guide the rational design of novel analogs of this compound with enhanced potency and selectivity. For example, if a specific hydrogen bond is identified as critical for binding, the molecular structure can be modified to optimize this interaction.
Biological Activities and Underlying Molecular Mechanisms
Anticancer Mechanisms of Action
Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M phase arrest)
The anticancer activity of naphthoquinone derivatives is also linked to their ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Studies on various 1,4-naphthoquinone (B94277) derivatives have demonstrated their capacity to induce cell cycle arrest. For example, some derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, a critical transition point for cell division. acs.org This effect is sometimes linked to the inhibition of key regulatory proteins.
Furthermore, the tumor suppressor protein p53 plays a crucial role in cell cycle regulation. nih.gov When DNA damage is detected, p53 can pause the cell cycle at the G1/S transition to allow for repair. nih.gov If the damage is too severe, p53 can trigger apoptosis. nih.gov The modulation of such pathways by naphthoquinone compounds contributes to their anticancer effects.
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress
A prominent mechanism of action for 2,3-Dimethyl-1,4-naphthoquinone and related compounds is the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. evitachem.com This process, known as redox cycling, involves the compound being reduced to a hydroquinone (B1673460) derivative, which then auto-oxidizes back to the quinone form, producing ROS such as superoxide (B77818) radicals and hydrogen peroxide in the process. evitachem.comnih.gov
The cytotoxicity of 1,4-naphthoquinones is often correlated with their ability to accept electrons, which facilitates the production of ROS and subsequent DNA damage and apoptosis. nih.gov The accumulation of ROS can disrupt cellular homeostasis, damage vital macromolecules like DNA and lipids, and ultimately trigger cell death pathways. evitachem.comnih.gov Studies on various naphthoquinone derivatives have consistently shown that they can significantly induce ROS production in different cancer cell lines. nih.govnih.gov This ROS-mediated mechanism is often a central component of their anticancer activity. nih.govnih.gov
DNA Damage and Intercalation Mechanisms
Naphthoquinone derivatives have been shown to exert their anticancer effects by causing damage to DNA. This can occur through the direct action of ROS generated during redox cycling, which can lead to DNA strand breaks and other lesions. nih.gov Furthermore, some 1,4-naphthoquinone derivatives have been identified as DNA intercalating agents. nih.gov Intercalation involves the insertion of the planar naphthoquinone structure between the base pairs of the DNA double helix. nih.govfrontiersin.org This interaction can distort the DNA structure, interfering with essential cellular processes like replication and transcription, and ultimately leading to cell death. nih.govfrontiersin.org
The ability of these compounds to induce DNA fragmentation has been demonstrated in plasmid DNA cleavage assays. nih.gov The combination of ROS-induced damage and DNA intercalation represents a potent dual mechanism for the anticancer activity of this class of compounds. nih.gov
Enzyme Inhibition Studies (e.g., Topoisomerases I and II, Kinases, Reductases, Proteasomes)
This compound and its analogs have been investigated for their ability to inhibit a range of enzymes that are crucial for cancer cell survival and proliferation.
Topoisomerases: Some novel naphthoquinone adducts have been found to be effective inhibitors of both topoisomerase I and II. nih.gov These enzymes are essential for resolving DNA topological problems during replication, transcription, and repair. Their inhibition leads to DNA damage and cell death. nih.gov
Kinases: Naphthoquinones have demonstrated inhibitory activity against various kinases involved in cancer-related signaling pathways. For instance, 1,4-naphthoquinone has been identified as a potent inhibitor of IRAK1 kinase, which plays a role in inflammatory responses. nih.govacs.org Additionally, certain anilino-1,4-naphthoquinones have shown potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.org Some naphthoquinone derivatives have also been found to be selective inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism. researchgate.net
Reductases: The fumarate (B1241708) reductase enzyme complex has been identified as a target for this compound. drugbank.com
The ability of these compounds to inhibit multiple key enzymes highlights their potential as multi-targeted anticancer agents.
Modulation of Cell Signaling Pathways (e.g., MAPK, PI3K/Akt, STAT3, NF-κB, Ras)
Naphthoquinone derivatives can exert their anticancer effects by modulating key cell signaling pathways that regulate cell growth, survival, and proliferation.
MAPK Pathway: Several studies have shown that 1,4-naphthoquinone derivatives can induce apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov For instance, some derivatives have been found to upregulate the expression of p38 MAPK and c-Jun N-terminal kinase (JNK), while downregulating extracellular signal-regulated kinase (ERK). nih.gov
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Some 1,4-naphthoquinone derivatives have been shown to regulate this pathway as part of their mechanism for inducing apoptosis. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. Certain 1,4-naphthoquinone derivatives have been shown to induce apoptosis by downregulating STAT3. nih.gov
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Some 1,4-naphthoquinones have been shown to act as inhibitors of this pathway. mdpi.com
The ability of these compounds to interfere with multiple oncogenic signaling pathways underscores their potential as broad-spectrum anticancer agents.
Data Tables
Table 1: Investigated Biological Activities of this compound and Related Compounds
| Biological Activity | Compound Type | Key Findings |
| Induction of Apoptosis | 1,4-Naphthoquinone derivatives | Activation of Bcl-2, Bad, and cleavage of caspase-3 and PARP. nih.gov |
| Cell Cycle Arrest | 1,4-Naphthoquinone derivatives | Arrest at G2/M phase. acs.org |
| ROS Generation | This compound, 1,4-Naphthoquinone derivatives | Induction of oxidative stress through redox cycling. nih.govevitachem.com |
| DNA Damage | 1,4-Naphthoquinone derivatives | DNA fragmentation and intercalation. nih.gov |
| Enzyme Inhibition | 1,4-Naphthoquinone, Anilino-1,4-naphthoquinones | Inhibition of IRAK1 kinase and EGFR tyrosine kinase. acs.orgnih.govacs.org |
| Modulation of Signaling | 1,4-Naphthoquinone derivatives | Regulation of MAPK, PI3K/Akt, and STAT3 pathways. nih.govnih.gov |
Alteration in Mitochondrial Membrane Potential and Permeability Transition
The mitochondrion is a key organelle in the regulation of apoptosis, or programmed cell death. The integrity of the mitochondrial membrane is crucial for maintaining cellular homeostasis, and its disruption is a pivotal event in the initiation of the apoptotic cascade. Research into the mechanisms of quinone-induced cytotoxicity has identified the mitochondrion as a primary target.
Studies on various naphthoquinones have demonstrated their capacity to induce a mitochondrial permeability transition (MPT). The MPT is characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes, leading to a collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.
Specifically, this compound (DiMeNQ) has been examined for its effects on mitochondrial function. In isolated rat liver mitochondria, DiMeNQ was shown to induce the release of previously accumulated Ca2+ ions. This release is a hallmark of MPT induction and was accompanied by the depolarization of the membrane potential and mitochondrial swelling. However, compared to other naphthoquinones such as 1,4-naphthoquinone (NQ) and menadione (B1676200) (MQ), DiMeNQ was found to be a less potent inducer of MPT. The concentration required to induce 50% Ca2+ release was significantly higher for DiMeNQ (232.7 µM) compared to NQ (1.6 µM) and MQ (41.6 µM). This suggests that the methyl groups at the 2 and 3 positions may reduce the compound's reactivity or interaction with mitochondrial targets responsible for triggering the permeability transition.
Modulation of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptotic pathway. nih.gov This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov The ratio of these opposing proteins acts as a rheostat that determines a cell's susceptibility to apoptosis. researchgate.net Anti-apoptotic proteins function by binding to and sequestering their pro-apoptotic counterparts, preventing them from permeabilizing the mitochondrial outer membrane. nih.govjohnshopkins.edu The initiation of apoptosis often involves the upregulation of "BH3-only" proteins, which can either directly activate pro-apoptotic effectors or inhibit the anti-apoptotic proteins, thereby liberating Bax and Bak to trigger mitochondrial outer membrane permeabilization (MOMP). nih.gov
While the modulation of Bcl-2 family proteins is a well-established mechanism for many anticancer agents, including some 1,4-naphthoquinone derivatives, there is limited direct evidence specifically implicating this compound in this process. Studies on other naphthoquinones have shown they can induce apoptosis by altering the expression levels of Bcl-2 family proteins, leading to a decrease in the Bcl-2/Bax ratio and promoting cell death. nih.gov For instance, certain novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis in liver cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic protein Bax. nih.gov However, specific investigations into whether this compound directly binds to, or alters the expression of, Bcl-2 family members have not been extensively reported. The apoptotic effects observed with this compound are more clearly linked to upstream events like reactive oxygen species (ROS) generation and mitochondrial dysfunction, which can, in turn, influence the activity of Bcl-2 family proteins.
Preclinical Efficacy Studies in Cell Lines and Animal Models (e.g., Leukemia, Breast Cancer, Gastric Cancer)
The anticancer potential of the 1,4-naphthoquinone scaffold has been evaluated in a variety of preclinical models. While studies focusing exclusively on this compound are limited, research on closely related 2,3-disubstituted derivatives provides significant insight into its potential efficacy.
In an early study, bioreducible 2,3-disubstituted 1,4-naphthoquinones were synthesized and evaluated for their ability to prolong the lifespan of mice bearing Sarcoma 180 tumors. nih.gov This study highlighted that the nature of the substituents at the 2- and 3-positions significantly influenced the antineoplastic activity. nih.gov
The broader class of 1,4-naphthoquinones has demonstrated cytotoxic activity against numerous cancer cell lines, including those from leukemia, breast, and gastric cancers. These studies often link the cytotoxic effects to the induction of apoptosis and cell cycle arrest, frequently mediated by the generation of reactive oxygen species (ROS). nih.govcsir.co.za
Table 1: Preclinical Anticancer Activity of Selected 1,4-Naphthoquinone Derivatives
| Compound/Derivative Class | Cancer Type | Cell Line/Model | Observed Effect |
|---|---|---|---|
| 2,3-Disubstituted-1,4-naphthoquinones | Sarcoma | Sarcoma 180 (in vivo) | Prolonged lifespan of tumor-bearing mice. nih.gov |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone | Gastric Cancer | AGS cells | Inhibition of cell viability, induction of apoptosis. nih.gov |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone | Gastric Cancer | AGS cells | Inhibition of cell viability, induction of apoptosis. nih.gov |
| Nor-β-lapachone derivatives | Leukemia | HL-60, K562, Molt-4, Jurkat | Potent cytotoxic activity with IC50 values in the low micromolar range. csir.co.za |
This table presents data on various 1,4-naphthoquinone derivatives to illustrate the general anticancer potential of this chemical class. Data for the specific compound this compound is limited in these contexts.
Antimicrobial Mechanisms of Action
Antibacterial Activity Mechanisms
The 1,4-naphthoquinone scaffold is a recognized pharmacophore for antibacterial activity. nih.govnih.gov The primary mechanism underlying the antibacterial action of compounds like this compound is believed to be their ability to participate in redox cycling, leading to the generation of intracellular reactive oxygen species (ROS). csir.co.zanih.gov
ROS, such as superoxide anion and hydrogen peroxide, are highly reactive molecules that can inflict widespread damage to bacterial cells. This oxidative stress can lead to:
DNA Damage: Oxidation of DNA bases and strand breaks, impairing replication and transcription.
Protein Oxidation: Damage to enzymes and structural proteins, disrupting essential metabolic and cellular processes.
Lipid Peroxidation: Damage to the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.
This cascade of oxidative damage ultimately results in bacterial cell death, often through a process resembling apoptosis. nih.gov The ability of a specific naphthoquinone to generate ROS and exert antibacterial effects is closely tied to its redox potential, which is influenced by the nature and position of substituents on the quinone ring. nih.gov
Antifungal Activity Mechanisms
Similar to their antibacterial action, the antifungal activity of 1,4-naphthoquinones is linked to their ability to disrupt fundamental cellular processes. The primary mechanism of antifungal action involves compromising the integrity of the fungal cell membrane.
Studies on synthetic naphthoquinones have shown that these compounds can induce:
Increased Membrane Permeability: They cause the fungal cell membrane to become leaky, disrupting the normal osmotic balance.
Efflux of Intracellular Components: This increased permeability leads to the leakage of essential ions, such as potassium (K+), and other vital cytoplasmic contents, including nucleic acids and metabolites that absorb light at 260 nm.
Importantly, this disruption of the cell membrane does not appear to be dependent on an interaction with ergosterol, the primary sterol in fungal membranes and the target of azole and polyene antifungal drugs. This suggests that naphthoquinones possess a distinct mechanism of action that could be effective against fungal strains resistant to conventional therapies.
Antiviral Activity Mechanisms
Naphthoquinone derivatives have emerged as promising candidates for the development of new antiviral agents, with demonstrated activity against viruses such as Herpes Simplex Virus Type 1 (HSV-1). nih.gov The antiviral mechanism of action appears to be multifactorial, targeting different stages of the viral replication cycle.
Research on aminonaphthoquinone derivatives indicates that their primary antiviral effect is not at the initial stage of viral attachment to the host cell. Instead, they are more effective at inhibiting later stages of viral propagation. The proposed mechanisms include:
Inhibition of Viral Replication: These compounds are thought to interfere with the early and late phases of viral replication within the host cell. nih.gov This may involve the blockage of key viral enzymes essential for synthesizing viral DNA, such as viral DNA polymerase. nih.gov
Interference with Viral Maturation: There is evidence to suggest that naphthoquinones may also disrupt the later stages of the viral life cycle, such as the assembly and budding of new virions from the infected cell. nih.gov
This ability to inhibit viral replication post-entry makes them an interesting class of compounds for antiviral drug discovery.
Antiparasitic Activity Mechanisms (e.g., Antimalarial, Antischistosomal, Antitrypanosomal)
The 1,4-naphthoquinone scaffold is a recurring motif in compounds exhibiting a wide range of antiparasitic activities. jst.go.jpnih.govnih.gov Derivatives of this chemical class have demonstrated efficacy against various parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. nih.govnih.govplos.org
Antimalarial Activity: The search for new antimalarial drugs is driven by the emergence of multidrug resistance in Plasmodium parasites. jst.go.jp Naphthoquinone derivatives have shown significant antiplasmodial activity. nih.gov For instance, some aminonaphthoquinones and 1,2,3-triazole-naphthoquinone conjugates have displayed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of critical enzymatic pathways, such as P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net Ultrastructural analysis of parasites treated with certain 2-amino-1,4-naphthoquinone derivatives revealed significant damage, including cytoplasm degradation, loss of membrane integrity, and deterioration of the food vacuole. researchgate.net
Antitrypanosomal Activity: Several novel imido-substituted 1,4-naphthoquinone derivatives have shown potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govresearchgate.net Some of these compounds exhibited higher potency and better selectivity indices compared to the reference drug, nifurtimox. nih.govresearchgate.net The trypanocidal activity of naphthoquinones is often linked to their ability to induce redox cycling, leading to oxidative stress within the parasite. mdpi.com One of the proposed mechanisms involves the inhibition of trypanothione (B104310) reductase, a key enzyme in the parasite's antioxidant defense system. mdpi.com
Antischistosomal and Other Antiparasitic Activities: While specific studies on the antischistosomal activity of this compound are less common, the broader class of 1,4-naphthoquinones has been investigated for activity against a range of parasites. For example, naphthoquinone derivatives have been explored as potential leishmanicidal agents through the inhibition of enzymes like Leishmania GSK-3. nih.gov The general antiparasitic action of these compounds is often attributed to their ability to interfere with vital cellular processes through mechanisms such as redox cycling and interaction with essential enzymes. plos.org
Membrane Disruption and Metabolic Interference
A key aspect of the antiparasitic activity of naphthoquinones involves the disruption of cellular membranes and interference with crucial metabolic pathways.
Treatment of Plasmodium falciparum with certain 2-amino-1,4-naphthoquinone derivatives has been shown to cause a loss of membrane integrity at the ultrastructural level. researchgate.net This disruption can lead to a cascade of detrimental effects, including the degradation of the cytoplasm and internal organelles. researchgate.net
Furthermore, this compound and its analogs can interfere with parasitic metabolism. One of the primary mechanisms is through redox cycling, where the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS). nih.govresearchgate.net This process can overwhelm the parasite's antioxidant defenses, leading to oxidative stress and cell death. Additionally, these compounds can act as "subversive substrates" for key metabolic enzymes. mdpi.com For instance, they can inhibit trypanothione reductase and lipoamide (B1675559) dehydrogenase in Trypanosoma cruzi, disrupting the parasite's ability to manage oxidative stress. mdpi.com In Wolinella succinogenes, a target is the fumarate reductase enzyme complex, which is essential for fumarate respiration. drugbank.com
Anti-inflammatory Mechanisms
The 1,4-naphthoquinone core is present in many compounds with demonstrated anti-inflammatory properties. jst.go.jpnih.govnih.gov These compounds can modulate inflammatory responses through various mechanisms.
Modulation of Inflammatory Mediators (e.g., TNF-α, COX-2)
Several 1,4-naphthoquinone derivatives have been shown to inhibit the production of key pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, these compounds significantly inhibited the production of nitric oxide (NO). nih.gov One particular derivative was also found to reduce the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory process. nih.gov
Furthermore, these compounds can decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com The anti-inflammatory effects of some 1,4-naphthoquinones are also linked to their ability to act as antagonists of the P2X7 receptor, an ion channel involved in inflammation. mdpi.com By blocking this receptor, they can inhibit ATP-induced calcium influx and the subsequent release of inflammatory molecules. mdpi.com
Antioxidant and Pro-oxidant Balancing Mechanisms
Naphthoquinones, including this compound, exhibit a dual role as both antioxidants and pro-oxidants, a characteristic that is central to their biological activities. This balance is largely dictated by the cellular environment and the specific enzymatic interactions.
Role in Redox Cycling and Quinone Reductase Activity (e.g., DT-diaphorase/NQO1)
A primary mechanism underlying the activity of this compound is its participation in redox cycling. nih.govnih.gov This process involves the enzymatic reduction of the quinone to a hydroquinone or a semiquinone radical. These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions. nih.gov
The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, plays a crucial role in the metabolism of quinones. NQO1 catalyzes a two-electron reduction of quinones to their more stable hydroquinone form, which is often a detoxification pathway. However, some quinones can undergo a one-electron reduction, leading to the formation of unstable semiquinone radicals that fuel the generation of ROS. nih.gov While 2,3-dimethoxy-1,4-naphthoquinone and menadione (2-methyl-1,4-naphthoquinone) are effective one-electron redox cyclers in vitro, in vivo studies suggest that the primary metabolic route is a two-electron reduction to the dihydronaphthoquinone. nih.gov This suggests that for some naphthoquinones, disruption of cellular oxidative metabolism may be a more significant toxicity mechanism than direct redox stress. nih.gov
Scavenging of Free Radicals (contextualized within its dual pro-oxidant/antioxidant role)
Paradoxically, while naphthoquinones can generate free radicals through redox cycling, they and their derivatives can also act as free radical scavengers. nih.gov This antioxidant activity is particularly noted in polyhydroxynaphthoquinones, which can effectively intercept free radicals. jst.go.jp The ability of certain 1,4-naphthoquinone derivatives to suppress oxidative stress and decrease the formation of ROS and nitric oxide contributes to their neuroprotective effects. nih.gov
Interactive Data Table: Biological Activities of Naphthoquinone Derivatives
| Compound Class | Biological Activity | Key Molecular Targets/Mechanisms |
| Imido-substituted 1,4-naphthoquinones | Antitrypanosomal | Potent against Trypanosoma cruzi nih.govresearchgate.net |
| 1,2,3-Triazole-naphthoquinone conjugates | Antimalarial | Active against Plasmodium falciparum nih.gov |
| 2-Amino-1,4-naphthoquinone derivatives | Antimalarial | Induce ultrastructural damage in Plasmodium falciparum researchgate.net |
| 1,4-Naphthoquinone derivatives | Anti-inflammatory | Inhibit NO, iNOS, COX-2, TNF-α, IL-1β nih.govmdpi.com |
| 2,3-Dimethoxy-1,4-naphthoquinone | Redox cycling | Primarily two-electron reduction in vivo nih.gov |
Immunomodulatory Effects (e.g., Cytokine Production)
The immunomodulatory properties of naphthoquinones, a class of compounds to which this compound belongs, have been a subject of scientific investigation. While direct and extensive research on the specific immunomodulatory activities of this compound is limited, studies on its parent molecule, 1,4-naphthoquinone, and other derivatives provide significant insights into its potential effects on the immune system, particularly concerning the production of cytokines. Cytokines are small proteins crucial for cell signaling in the immune response, and their regulation is a key aspect of immunomodulation.
Research has demonstrated that various naphthoquinone derivatives possess significant anti-inflammatory and immunomodulatory properties. wikipedia.orgjst.go.jp These compounds have been shown to influence the production of key pro-inflammatory and anti-inflammatory cytokines, suggesting that this compound may exhibit similar biological activities. The core 1,4-naphthoquinone structure is considered the active center for these anti-inflammatory effects. nih.gov
Detailed Research Findings
Studies on 1,4-naphthoquinone have revealed its potent ability to suppress the production and secretion of several key pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated human THP-1 macrophages, 1,4-naphthoquinone was found to effectively inhibit the production of Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govacs.org This suppression of inflammatory cytokine production highlights the potential of the naphthoquinone scaffold to modulate the immune response at a cellular level. nih.gov
Furthermore, investigations into other 1,4-naphthoquinone derivatives have substantiated these findings. For instance, certain derivatives have been shown to significantly decrease the secretion of TNF-α and the expression of pro-IL-1β in macrophage cells stimulated with LPS. nih.gov In some cases, the inhibitory effect on TNF-α production was substantial, with certain compounds reducing its secretion by 60-80%. nih.gov The mechanism for these effects is thought to involve the inhibition of key signaling pathways, such as the one mediated by Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), which plays a crucial role in the downstream signaling of Toll-like receptors and the subsequent induction of inflammatory genes. nih.govacs.org
Additionally, some 1,4-naphthoquinone derivatives have been observed to reduce the messenger RNA (mRNA) levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, IL-6, and TNF-α in macrophages. nih.gov This indicates that the immunomodulatory effects of these compounds can occur at the level of gene transcription, preventing the synthesis of these inflammatory mediators.
The table below summarizes the observed effects of 1,4-naphthoquinone and its derivatives on cytokine production in various in vitro models. It is important to note that while these findings provide a strong basis for inferring the potential activities of this compound, direct experimental evidence for this specific compound is still needed.
| Compound/Derivative | Cell Line | Stimulant | Affected Cytokines | Observed Effect | Reference(s) |
| 1,4-Naphthoquinone | Human THP-1 Macrophages | LPS | IL-8, IL-1β, IL-6, TNF-α | Potent suppression of production and secretion. | nih.govacs.org |
| 1,4-Naphthoquinone Derivative (U-573) | Murine RAW 264.7 Macrophages | LPS | TNF-α | Inhibition of production by 60-80%. | nih.gov |
| 1,4-Naphthoquinone Derivative (U-443) | Murine RAW 264.7 Macrophages | LPS | TNF-α | Inhibition of production by 40-45%. | nih.gov |
| 1,4-Naphthoquinone Derivatives (U-443 and U-573) | Murine RAW 264.7 Macrophages | LPS | pro-IL-1β | Significant reduction in expression. | nih.gov |
| 1,4-Naphthoquinone Derivative (Compound 9) | Murine RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Reduction in mRNA levels. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design for 2,3 Dimethyl 1,4 Naphthoquinone Derivatives
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the 1,4-naphthoquinone (B94277) scaffold are critical determinants of biological activity. nih.govnih.gov The core structure itself, a planar system with delocalized π electrons, can interact with biological macromolecules like proteins and DNA. mdpi.com The addition of various chemical groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interactions with biological targets. nih.gov
The methyl groups at the C2 and C3 positions of 2,3-dimethyl-1,4-naphthoquinone play a significant role in its biological profile. In some contexts, these methyl groups are crucial for activity. For instance, studies on vitamin K derivatives have highlighted the importance of the 2-methyl group for its coagulant properties. wikipedia.org
Research into the anticancer activity of naphthoquinone derivatives has also shed light on the role of alkyl substitutions. In a study evaluating bioreductive alkylating agents, 2,3-disubstituted 1,4-naphthoquinones were synthesized and tested for their ability to prolong the lifespan of mice with Sarcoma 180 tumors. The leaving group at the 2- and 3-positions significantly influenced the antineoplastic activity. nih.gov Specifically, derivatives with a methyl sulfonate or methyl carbamate (B1207046) group demonstrated high activity. nih.gov
Furthermore, the introduction of different alkyl groups can impact the compound's potency. For example, in a series of lawsone derivatives, those with 2-O-alkyl or 3-C-alkyl substitutions were among the most active against cancer cell lines in vitro. nih.gov The rational design of chiral β-butyl lawsone derivatives has led to compounds with high potency against Gram-positive bacteria. rsc.org
The following table summarizes the anticancer activity of some 2,3-disubstituted-1,4-naphthoquinone derivatives:
| Compound | Substituent at C2 | Substituent at C3 | Maximum T/C x 100 (%)* |
| 5 | CH₂OSO₂CH₃ | CH₂OSO₂CH₃ | 232 |
| 9 | CH₂OCONHCH₃ | CH₂OCONHCH₃ | 266 |
| 10 | CH₂OCONHCH₂CH₂Cl | CH₂OCONHCH₂CH₂Cl | 230 |
*T/C x 100 is the ratio of the median survival time of treated mice to that of control mice, multiplied by 100. A higher value indicates greater antitumor activity. nih.gov
The introduction of halogen atoms and other substituents to the naphthoquinone core can significantly alter the biological activity of the resulting derivatives. rsc.org Halogens, with their unique electronic and steric properties, can influence a molecule's ability to interact with biological targets.
For instance, the substitution of a chlorine atom at the C3 position of the 1,4-naphthoquinone ring has been shown to be essential for antifungal activity in some derivatives. sciforum.net In one study, 2-hydroxy-3-chloro-1,4-naphthoquinone exhibited potent activity against Candida albicans, even more so than the clinical antifungal drug clotrimazole. sciforum.net However, the introduction of bulky groups at the C2 position in conjunction with a C3-chloro substituent tended to decrease antifungal activity. sciforum.net
In the context of anticancer agents, the presence of a chlorine atom can also be a critical factor. The replacement of a chlorine atom with other substituents, including other halogens or a nitro group, has been observed to reduce the trypanocidal activity and increase the toxicity of certain 1,4-naphthoquinone derivatives. nih.gov Conversely, in other series, replacing a chloro group with a bromo or methyl group was investigated to understand its effect on bioactivity. rsc.org
The strategic placement of substituents is paramount. For example, a fluoro group at the C3 position of a naphthoquinone derivative exhibited better antibacterial activity against E. coli than when it was placed at the C4 position. nih.gov
The following table presents data on the antifungal activity of some halogenated 1,4-naphthoquinone derivatives:
| Compound | Substituent at C2 | Substituent at C3 | MIC (μg/mL) against C. albicans ATCC10231 |
| 2-hydroxy-1,4-naphthoquinone | OH | H | >128 |
| 2-hydroxy-3-chloro-1,4-naphthoquinone | OH | Cl | 1 |
| 2-(N-acetyl)-acetamido-3-chloro-1,4-naphthoquinone | NHCOCH₃COCH₃ | Cl | >128 |
| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | NHCOOC₂H₅ | Cl | 4 |
| Clotrimazole (Reference Drug) | - | - | 8 |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. sciforum.net
Conformation-Activity Relationships
While SAR studies often focus on the effects of substituents, the three-dimensional arrangement of atoms in a molecule, or its conformation, also plays a crucial role in its biological activity. The conformation of a this compound derivative can influence how it fits into the binding site of a target protein, affecting the strength and specificity of the interaction.
For chiral derivatives, the absolute configuration at a stereocenter can be a determining factor for bactericidal activity. rsc.org This highlights that not just the connectivity of atoms, but their specific spatial orientation, is critical for biological function.
Computational studies, such as molecular docking, can help to understand these conformation-activity relationships by predicting how different conformations of a molecule might interact with a biological target. nih.gov For example, docking studies have suggested that planar rings with delocalized π electrons, a feature of the naphthoquinone core, can interact with aromatic or polar side chains of proteins, potentially altering the protein's conformation. mdpi.com
Rational Design and Synthesis of Optimized Analogs
The insights gained from SAR and conformation-activity relationship studies provide a foundation for the rational design and synthesis of optimized analogs of this compound. This process involves strategically modifying the lead compound's structure to enhance its desired biological activity while minimizing undesirable properties.
The synthesis of new analogs often involves multi-step chemical reactions. For instance, a library of 1,4-naphthoquinone derivatives was designed and synthesized to explore the structural activity relationships and optimize the trypanocidal activity of a hit compound. mdpi.com This involved introducing various substituents and analyzing their effects on both efficacy and toxicity. mdpi.com
Synthetic strategies can be quite diverse. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophiles like amines can lead to the formation of monosubstituted products. scielo.br The introduction of a 1,2,3-triazole linker has also been explored as a structural modification strategy, although with mixed results. rsc.org
A key aspect of rational design is the iterative process of synthesis, biological evaluation, and further structural refinement. This cycle allows for the progressive optimization of the lead compound. For example, after identifying that a chlorine atom was important for the activity of a particular series of compounds, further modifications were made to other parts of the molecule to improve properties like lipophilicity and, consequently, trypanocidal activity. nih.gov
The ultimate goal of rational design is to develop new chemical entities with improved therapeutic profiles. This involves not only enhancing the desired biological effect but also considering factors like bioavailability and potential for off-target effects.
Molecular Interactions with Biological Systems and Biomolecules
Protein Binding and Conformational Changes (e.g., with thiol groups of proteins, glutathione)
The quinone moiety of 2,3-Dimethyl-1,4-naphthoquinone is a key electrophilic center, rendering it susceptible to nucleophilic attack from biological molecules. A primary target for this interaction is the thiol group (-SH) of cysteine residues within proteins and in the antioxidant tripeptide, glutathione (B108866) (GSH). mdpi.com The interaction can occur through two principal mechanisms: direct arylation and the generation of reactive oxygen species (ROS) that subsequently oxidize the thiol groups. nih.govnih.gov
Studies on analogous naphthoquinones have elucidated these interaction mechanisms. For instance, 2,3-dichloro-1,4-naphthoquinone has been shown to inactivate jack bean urease through the direct arylation of its essential thiol groups. nih.gov This covalent modification can induce significant conformational changes in the protein, leading to a loss of its catalytic function. The process of arylation involves the formation of a covalent bond between the quinone ring and the sulfur atom of the thiol group.
Furthermore, a series of naphthoquinones have been identified as inhibitors of glutathione reductase (GR), an enzyme crucial for maintaining the cellular redox balance. The inhibition mechanism involves the covalent modification of cysteine residues (Cys61 and Cys66) in the enzyme's active site through arylation. nih.govresearchgate.net This irreversible binding alters the enzyme's structure and function. Similarly, it is expected that this compound can deplete intracellular glutathione levels by forming glutathione conjugates, thereby disrupting the cellular antioxidant defense system. nih.gov The reaction with glutathione can proceed via a Michael-type 1,4-reductive addition. nih.gov
The interaction of naphthoquinones with protein thiols is not always a simple one-step process. The inactivation of urease by 1,4-naphthoquinone (B94277), for example, is a biphasic process involving both the direct arylation of thiols and their oxidation by ROS generated during the redox cycling of the quinone. nih.gov This dual mechanism of action highlights the complex nature of the molecular interactions between naphthoquinones and proteins.
Table 1: Proposed Mechanisms of Naphthoquinone Interaction with Protein Thiol Groups
| Interaction Mechanism | Description | Consequence for Protein | Reference |
| Direct Arylation | Covalent bond formation between the quinone ring and the thiol group of a cysteine residue. | Irreversible inhibition, conformational changes, loss of function. | nih.govnih.gov |
| Oxidation via ROS | Redox cycling of the quinone generates reactive oxygen species (e.g., H₂O₂) which oxidize thiol groups to sulfenic acid. | Reversible or irreversible inhibition, altered protein function. | nih.govnih.gov |
| Glutathione Conjugation | Formation of a conjugate with glutathione, depleting the cellular pool of this critical antioxidant. | Disruption of cellular redox homeostasis. | mdpi.comnih.gov |
DNA/RNA Interactions and Adduct Formation
The genotoxic potential of certain quinones is linked to their ability to interact with nucleic acids, either directly or indirectly. The reactive oxygen species (ROS) generated through the redox cycling of this compound can induce damage to cellular components, including DNA and lipids, which can trigger apoptosis.
Direct interactions with DNA have been observed with related naphthoquinones. Studies using Raman spectroscopy on 1,4-naphthoquinone have revealed that it can induce conformational changes in DNA, specifically a transition from the typical B-DNA form to the A-DNA form. nih.gov This interaction involves the interruption of the stacking interactions between the base pairs, with the naphthoquinone molecule reportedly binding to adenine (B156593) residues. nih.gov Such conformational changes can interfere with the normal processes of DNA replication and transcription.
Furthermore, derivatives of this compound have been developed as bioreductive alkylating agents. nih.gov This class of compounds is designed to be activated under the hypoxic conditions often found in solid tumors, whereupon they can alkylate and cross-link DNA, leading to cancer cell death. This suggests that the this compound scaffold, upon reduction, can form reactive intermediates capable of forming covalent adducts with DNA. While direct evidence for adduct formation by the parent compound is limited, the behavior of its derivatives points towards this potential mechanism of action. The interaction is likely to occur at electron-rich sites in the DNA bases, such as the guanine (B1146940) residues.
Enzyme Inhibition Kinetics and Mechanism (e.g., Urease, Cholinesterases, Carbonic Anhydrase)
The ability of this compound and its analogs to inhibit the activity of specific enzymes is a cornerstone of their biological effects. The mechanisms of inhibition are often complex, involving both covalent and non-covalent interactions, and can be time- and concentration-dependent.
Urease Inhibition: While specific kinetic data for this compound is not readily available, detailed studies on the closely related 2,3-dichloro-1,4-naphthoquinone (DCNQ) provide significant insight into the likely mechanism of urease inhibition. DCNQ acts as a time- and concentration-dependent inactivator of jack bean urease. nih.govtandfonline.com The inhibition follows a biphasic kinetic model, suggesting a complex mechanism. nih.gov The initial, faster phase is attributed to the direct arylation of essential thiol groups within the enzyme. nih.gov The subsequent, slower phase is thought to be a result of the oxidative modification of these thiols by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), generated during the redox cycling of the quinone. nih.govnih.gov The inactivation is partially reversible by dithiothreitol (B142953) (DTT), which can reduce oxidized thiols, further supporting the dual mechanism of arylation and oxidation. nih.gov
Table 2: Kinetic Parameters for Urease Inactivation by a Naphthoquinone Analog
| Inhibitor | IC₅₀ | Inactivation Mechanism | Kinetic Model | Reference |
| 2,3-dichloro-1,4-naphthoquinone | Four times stronger than 1,4-naphthoquinone | Time- and concentration-dependent; Biphasic (fast arylation, slow oxidation) | Pseudo-first-order | tandfonline.com |
Cholinesterase Inhibition: Derivatives of naphthoquinones have been investigated for their ability to inhibit cholinesterases, enzymes critical for neurotransmission. A study on substituted 1,4- and 1,2-naphthoquinones revealed that the inhibitory activity is dependent on the specific structure. mdpi.com Notably, 1,2-naphthoquinone (B1664529) derivatives were found to be more potent inhibitors of acetylcholinesterase (AChE) than their 1,4-naphthoquinone counterparts. mdpi.com Docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com While this indicates that the naphthoquinone scaffold can be a basis for cholinesterase inhibitors, specific kinetic data for this compound is lacking.
Carbonic Anhydrase Inhibition: Information regarding the direct inhibition of carbonic anhydrases by this compound is scarce in the current literature. While some sulfonamide derivatives have been shown to inhibit carbonic anhydrases, these are structurally distinct from this compound. nih.gov
Other Enzymes: DrugBank lists fumarate (B1241708) reductase as a potential target for this compound, an enzyme complex involved in anaerobic respiration in some bacteria. drugbank.com However, detailed kinetic studies on this interaction are not currently available.
Membrane Interactions and Permeability Studies
The lipophilic nature of the this compound molecule suggests that it can readily interact with and permeate cellular membranes. This interaction is a critical first step for the compound to reach its intracellular targets.
Studies on truncated menaquinones, which share the naphthoquinone headgroup, provide insights into how this moiety behaves within a lipid bilayer. nih.gov Molecular dynamics simulations indicate that the naphthoquinone headgroup anchors the molecule in the membrane, with the side chain extending into the hydrophobic core. nih.gov The orientation and conformation of the molecule within the membrane are influenced by the length of its side chain.
Research using Langmuir monolayers as a model for the outer leaflet of a cell membrane has shown that 1,4-naphthoquinone can disrupt the structure of these lipid layers. unifesp.br This disruption suggests that the insertion of the naphthoquinone molecule into the membrane can alter its fluidity and permeability.
Predictive models also support the membrane permeability of this compound. According to data from DrugBank, which utilizes computational models, the compound is predicted to have high human intestinal absorption and to be permeable across the Caco-2 cell monolayer, a common in vitro model for predicting intestinal drug absorption. drugbank.com
Table 3: Predicted ADMET Properties of this compound
| Property | Value | Probability/Prediction | Source |
| Human Intestinal Absorption | + | 1.0 | drugbank.com |
| Caco-2 Permeability | + | 0.8785 | drugbank.com |
| Blood Brain Barrier | + | 0.8402 | drugbank.com |
These findings, combining experimental data from related compounds and predictive modeling, suggest that this compound can effectively interact with and cross cellular membranes to exert its biological effects.
Emerging Research Areas and Future Directions
Potential Applications in Materials Science (e.g., Redox-active components)
The core of 2,3-Dimethyl-1,4-naphthoquinone's utility in materials science lies in its redox activity. The quinone moiety can reversibly undergo a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). This inherent electrochemical property makes it and its derivatives prime candidates for the development of advanced energy storage systems, particularly as redox-active components in batteries.
Researchers are increasingly exploring organic molecules for energy storage to move beyond traditional metal-based systems, aiming for more sustainable, cost-effective, and environmentally benign alternatives. rsc.org Naphthoquinones are at the forefront of this effort. Their potential is being actively investigated in:
Redox Flow Batteries (RFBs): Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage. The naphthoquinone scaffold has been identified as a viable component for the negative electrolyte (negolyte). osti.govresearchgate.net While research has often focused on hydroxylated or sulfonated derivatives to improve aqueous solubility and stability, the fundamental redox behavior of the naphthoquinone core is the key driver. osti.govresearchgate.net Dimerization strategies for related naphthoquinones have been shown to improve critical properties like solubility, stability, and reduction potential. osti.gov
Lithium-Ion Batteries (LIBs): Polymers bearing benzoquinone and naphthoquinone units have been synthesized and tested as cathode materials for LIBs. researchgate.netresearchgate.net These organic electrode materials offer the potential for high specific capacity and fast electrochemical reactions. researchgate.net For instance, a dimer of lawsone (2-hydroxy-1,4-naphthoquinone), a related compound, has been demonstrated as a sustainable cathode material, showcasing the potential of the naphthoquinone core in LIB applications. rsc.org
The primary appeal of using this compound or its polymers in these applications is the tunable nature of organic molecules. By modifying the core structure, researchers can fine-tune the redox potential, solubility, and stability to meet the specific demands of an energy storage device.
Role in Agrochemical Development (e.g., Herbicidal properties)
The broad-spectrum biological activity of naphthoquinones has prompted investigations into their potential use in agriculture. While specific data on the herbicidal properties of this compound is limited, the general class of naphthoquinone derivatives has shown significant promise as fungicides, insecticides, and herbicides. wikipedia.org
A Russian patent describes a method for producing 2,3-diamino-1,4-naphthoquinones, noting their potential application in creating herbicides. google.com This suggests that derivatives of the 2,3-disubstituted naphthoquinone core are of interest in this field. The mechanism of action is often linked to the generation of reactive oxygen species (ROS) or interference with essential cellular processes in the target organisms.
Furthermore, other 1,4-naphthoquinone (B94277) derivatives have established roles in agrochemical applications:
Fungicides: Dichlone, a chlorinated derivative of 1,4-naphthoquinone, is a known fungicide, demonstrating the scaffold's utility in controlling plant pathogens. wikipedia.org
Insecticides and Antivirals: The naphthoquinone family has documented insecticidal and antiviral properties. wikipedia.org
Rodenticides: Vitamin K antagonists, which are structurally related to 1,4-naphthoquinones, are used as rodenticides, highlighting the diverse biological impact of this chemical class. wikipedia.org
The opportunity for this compound in agrochemical development lies in its potential as a lead structure. Its core scaffold can be chemically modified to enhance potency against specific weeds or pests while potentially offering new mechanisms of action to combat resistance to existing agrochemicals.
Advancements in Preclinical Drug Development Scaffolds based on this compound
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anticancer agents. nih.govresearchgate.net Research into this compound derivatives has identified them as promising candidates for new cancer therapies, particularly as bioreductive alkylating agents. nih.govacs.org
Bioreductive agents are compounds that are activated under the hypoxic (low oxygen) conditions often found in solid tumors. This selectivity makes them highly attractive as targeted cancer therapies. A 1984 study synthesized several bioreducible 2,3-disubstituted-1,4-naphthoquinones and evaluated their anticancer activity. The findings underscored the importance of the leaving groups at the 2- and 3-positions, with certain derivatives significantly prolonging the lifespan of tumor-bearing mice. nih.gov
The anticancer mechanisms of naphthoquinones are multifaceted and can include:
Induction of Apoptosis: Many naphthoquinones are potent inducers of programmed cell death (apoptosis) in cancer cells. mdpi.comnih.gov
Generation of Reactive Oxygen Species (ROS): Their ability to undergo redox cycling can lead to the production of ROS, creating oxidative stress that is particularly toxic to cancer cells, which already have a high level of endogenous ROS. nih.gov
Inhibition of Topoisomerases: These enzymes are critical for DNA replication and repair. Naphthoquinones have been shown to inhibit their function, leading to DNA damage and cell death. nih.gov
Modulation of Signaling Pathways: Derivatives have been found to interfere with key cancer-related signaling pathways, such as MAPK signaling. mdpi.comnih.gov
The table below summarizes the activity of some 2,3-disubstituted-1,4-naphthoquinone derivatives from a key study, demonstrating their potential as anticancer agents. nih.gov
| Compound Derivative | Maximum T/C x 100 Value* |
| Methyl sulfonate | 232 |
| Methyl carbamate (B1207046) | 266 |
| 2-Chloroethyl carbamate | 230 |
*T/C x 100 is a standard metric in preclinical cancer studies, representing the median lifespan of the treated group as a percentage of the control group. A higher value indicates greater antitumor activity.
Challenges and Opportunities in this compound Research
Despite its considerable potential, research into this compound and its derivatives faces several challenges that also present opportunities for innovation.
Challenges:
Synthesis and Derivatization: While the core structure is accessible, creating a diverse library of derivatives can be complex. Some synthetic routes are multi-step and may involve toxic or explosive reagents, such as sodium azide (B81097), which presents safety and cost challenges. google.comnih.gov
Solubility and Stability: For applications in both medicine and materials science, solubility (especially in aqueous media) and long-term chemical stability are significant hurdles. For example, in redox flow batteries, the degradation of quinone molecules is a key factor limiting battery lifetime. osti.gov
Specificity and Off-Target Effects: The high reactivity and broad biological activity of naphthoquinones can be a double-edged sword. A major challenge in drug development is ensuring that a derivative selectively targets cancer cells while minimizing toxicity to healthy cells. The wide range of potential mechanisms (ROS generation, enzyme inhibition, etc.) makes predicting the exact biological effect difficult. nih.govnih.gov
Opportunities:
Rational Drug Design: Advances in computational chemistry and molecular modeling allow for the rational design of new derivatives. By understanding the structure-activity relationships, researchers can computationally screen for modifications that enhance potency and selectivity for specific targets, such as tumor-specific enzymes or proteins. acs.org
Sustainable Technology: The push for green chemistry and sustainable technologies provides a major opportunity for naphthoquinone-based materials in energy storage. Their derivation from simple organic building blocks presents an attractive alternative to metal-heavy battery technologies. rsc.orgmdpi.com
Combinatorial Therapies: In oncology, the multiple mechanisms of action of naphthoquinones offer a significant opportunity. For instance, their ability to generate ROS could be synergistic with photodynamic therapy or with drugs that inhibit cancer cells' antioxidant defenses. nih.gov
New Mechanisms of Action: The development of derivatives offers a pathway to discover compounds with novel mechanisms of action, which is crucial for overcoming drug resistance in both medicine and agriculture.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The complex and pleiotropic effects of this compound derivatives—impacting DNA, signaling pathways, and cellular redox states—make it challenging to pinpoint a single mechanism of action. nih.govnih.gov This complexity necessitates a systems-level approach. The integration of multi-omics data is emerging as a critical tool for achieving a comprehensive mechanistic understanding. nih.govmdpi.com
Multi-omics approaches combine data from different biological layers to build a holistic picture of a cellular response. For a naphthoquinone-based drug candidate, this could involve:
Transcriptomics (RNA-Seq): To analyze changes in gene expression. This can reveal the upregulation of genes involved in apoptosis (e.g., caspases, p53 targets) and stress responses, or the downregulation of genes involved in cell proliferation. mdpi.com
Proteomics: To quantify changes in protein levels. This could directly measure the levels of target proteins like topoisomerases or key players in apoptosis signaling, such as members of the Bcl-2 family. nih.gov
Metabolomics: To measure changes in cellular metabolites. This can provide insight into how the compound affects cellular energy production and redox balance.
Single-Cell Multi-Omics: This powerful technique allows for the analysis of multiple omics layers within the same individual cell. In a heterogeneous tumor, this can distinguish between cells that are sensitive or resistant to the drug, revealing the precise molecular characteristics that determine the cellular fate. mdpi.comdoaj.org
By integrating these datasets, researchers can move beyond a one-drug, one-target hypothesis. Instead, they can construct detailed network models of how this compound derivatives perturb cellular systems, identify key nodes that drive the therapeutic effect, and discover potential biomarkers to predict patient response. This comprehensive approach is essential for advancing these promising scaffolds from preclinical research to clinical application. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,3-Dimethyl-1,4-naphthoquinone and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions starting from halogenated precursors like 2,3-dichloro-1,4-naphthoquinone. For example, methyl groups can be introduced using methylating agents under controlled conditions (e.g., acetonitrile or chloroform as solvents) . Advanced catalytic methods, such as metal-catalyzed coupling or tandem reactions, are also employed to enhance regioselectivity and yield .
Q. How is structural characterization of this compound derivatives performed?
- Methodological Answer : Combined techniques like H NMR, C NMR, and LC-MS are used to confirm substitution patterns and purity . X-ray crystallography provides definitive spatial arrangements, particularly for derivatives with complex stereochemistry . Redox-active quinones require additional cyclic voltammetry to assess electron-transfer properties .
Q. What biological activities are associated with this compound?
- Methodological Answer : The compound exhibits moderate anticancer activity through bioreductive alkylation, where its quinone core undergoes enzymatic reduction to generate reactive intermediates that cross-link DNA . Derivatives with electron-withdrawing substituents (e.g., chloro or methoxy groups) show enhanced antifungal and antibacterial properties by disrupting microbial redox homeostasis .
Q. What mechanisms underlie the biological activity of this compound?
- Methodological Answer : The quinone moiety participates in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in target cells . In cancer models, bioreduction by NADPH:quinone oxidoreductase (NQO1) activates alkylating groups, leading to DNA adduct formation and apoptosis .
Advanced Research Questions
Q. How do structure-activity relationships (SAR) influence the bioactivity of this compound derivatives?
- Methodological Answer : Substituents at the 2- and 3-positions critically modulate activity. Methyl groups enhance lipophilicity and membrane permeability but reduce redox potential compared to electron-withdrawing groups (e.g., Cl, Br), which increase electrophilicity and ROS generation . For example, 2,3-dimethyl derivatives exhibit lower vitamin K-like activity but superior anticancer efficacy compared to α-methyl analogs .
Q. What challenges arise in the analytical characterization of this compound isomers?
- Methodological Answer : Isomeric naphthoquinones (e.g., 1,2- vs. 1,4-naphthoquinones) require high-resolution LC-MS or GC-MS for differentiation due to similar fragmentation patterns . Stability studies under varying pH and temperature are essential, as quinones degrade via hydrolysis or photochemical pathways, complicating long-term storage .
Q. How does the bioreductive alkylation mechanism of this compound derivatives facilitate DNA cross-linking?
- Methodological Answer : Under hypoxic conditions (common in tumors), the quinone is reduced to a hydroquinone, which undergoes β-elimination to release alkylating groups (e.g., methyl sulfonate). These groups form covalent bonds with DNA nucleophiles, creating interstrand cross-links that block replication .
Q. What strategies improve selectivity and reduce toxicity in this compound-based therapeutics?
- Methodological Answer : Prodrug designs exploit tumor-specific overexpression of reductases (e.g., NQO1) to activate the compound selectively in cancerous tissues . Substituent engineering, such as adding hydrophilic groups (e.g., hydroxyl or carboxyl), reduces off-target effects by limiting cellular uptake in healthy cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
